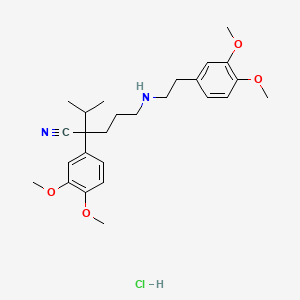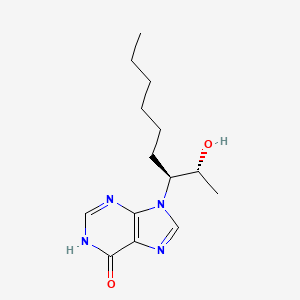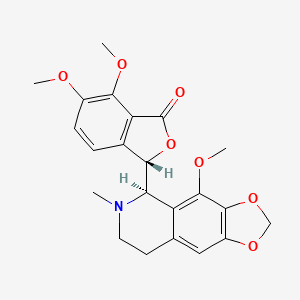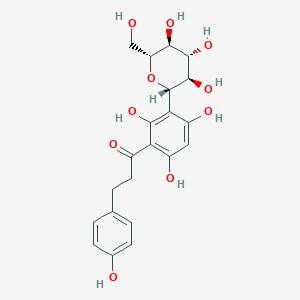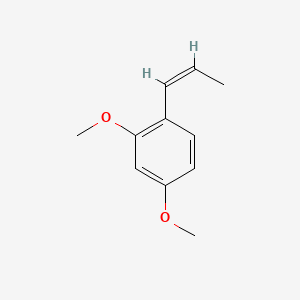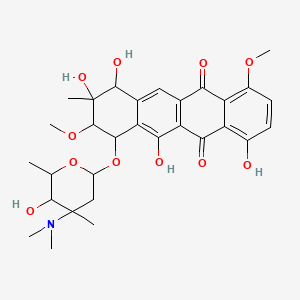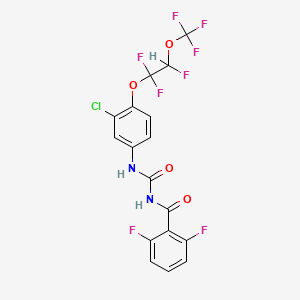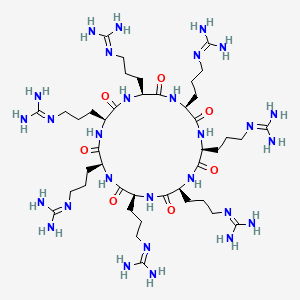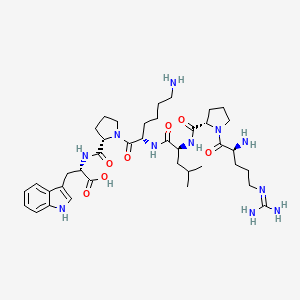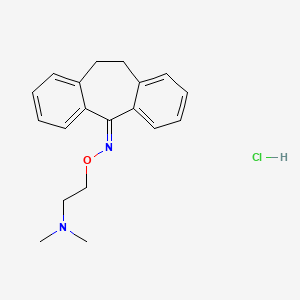![molecular formula C12H10ClNO2 B1680051 1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid CAS No. 702670-05-1](/img/structure/B1680051.png)
1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid
Übersicht
Beschreibung
RS-136270, auch bekannt als 1-[(3-Chlorphenyl)methyl]pyrrol-2-carbonsäure, ist eine synthetische organische Verbindung mit der Summenformel C12H10ClNO2 und einem Molekulargewicht von 235,67 g/mol . Es ist eine bioaktive Chemikalie, die hauptsächlich für Forschungszwecke verwendet wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RS-136270 beinhaltet die Reaktion von 3-Chlorbenzylchlorid mit Pyrrol-2-carbonsäure unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Natriumhydroxid oder Kaliumcarbonat, um die nukleophile Substitutionsreaktion zu erleichtern .
Industrielle Produktionsmethoden
Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Anwendung der gleichen Prinzipien wie die Laborsynthese, wobei die Ausbeute und Reinheit optimiert werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
RS-136270 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: RS-136270 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können RS-136270 in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Basen wie Natriumhydroxid oder Kaliumcarbonat werden typischerweise verwendet.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Carbonsäurederivate ergeben, während die Reduktion Alkohole oder Amine liefern kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RS-136270 involves the reaction of 3-chlorobenzyl chloride with pyrrole-2-carboxylic acid under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
RS-136270 undergoes several types of chemical reactions, including:
Oxidation: RS-136270 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert RS-136270 to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
RS-136270 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: In Studien eingesetzt, um seine biologische Aktivität und Interaktionen mit biologischen Molekülen zu verstehen.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von RS-136270 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es an bestimmte Rezeptoren und Enzyme bindet und deren Aktivität moduliert. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wirkmechanismus
The mechanism of action of RS-136270 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
RS-136270 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 1-[(3-Chlorphenyl)methyl]pyrrol-2-carboxamid
- 1-[(3-Chlorphenyl)methyl]pyrrol-2-carboxylat
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit RS-136270 auf, unterscheiden sich jedoch in ihren funktionellen Gruppen, was zu Variationen in ihren chemischen Eigenschaften und biologischen Aktivitäten führt .
Schlussfolgerung
RS-136270 ist eine vielseitige bioaktive Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Seine einzigartige chemische Struktur und Reaktivität machen es zu einem wertvollen Werkzeug in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(14)12(15)16/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUTBZAHHDMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205233 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702670-05-1 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702670-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


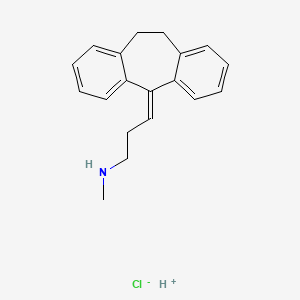
![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
